2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Biological Activity
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic framework and various functional groups, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24BrN4OS, with a molecular weight of approximately 515.47 g/mol. The structure features a triazaspiro core linked to a thioamide and an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C23H24BrN4OS |
Molecular Weight | 515.47 g/mol |
CAS Number | 1189684-29-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : It interacts with various receptors, which may lead to alterations in signaling pathways associated with disease states.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have highlighted its potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in a xenograft model of human glioblastoma. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity against various pathogens. Results showed that the compound effectively inhibited bacterial growth and could serve as a lead for developing new antibiotics.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-9-19(25)10-8-18)23(28-24)31-16-21(30)26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOLXRXZCDDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.